molecular formula C22H30N2O4 B15036034 1-[(2-Methoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

1-[(2-Methoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

Cat. No.: B15036034
M. Wt: 386.5 g/mol
InChI Key: CLJSXJLNRDZHMV-UHFFFAOYSA-N
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Description

1-[(2-Methoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is a compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of methoxy groups attached to the phenyl rings, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 2,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones.

    Reduction: The aromatic rings can be reduced under catalytic hydrogenation conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of reduced aromatic rings.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-[(2-Methoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The methoxy groups can enhance its binding affinity to these targets, leading to modulation of neurotransmitter release and receptor activity. This compound may also influence intracellular signaling pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: A related compound with similar structural features but lacking the additional methoxy groups on the second phenyl ring.

    1-(4-Methoxyphenyl)piperazine: Another similar compound with a methoxy group at the para position of the phenyl ring.

    1-(2,3-Dichlorophenyl)piperazine: A compound with dichloro substituents instead of methoxy groups.

Uniqueness

1-[(2-Methoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is unique due to the presence of multiple methoxy groups, which can significantly influence its chemical reactivity and biological activity. These methoxy groups can enhance its solubility, binding affinity, and overall pharmacological profile compared to other piperazine derivatives.

Properties

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C22H30N2O4/c1-25-19-8-6-5-7-17(19)15-23-9-11-24(12-10-23)16-18-13-21(27-3)22(28-4)14-20(18)26-2/h5-8,13-14H,9-12,15-16H2,1-4H3

InChI Key

CLJSXJLNRDZHMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

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